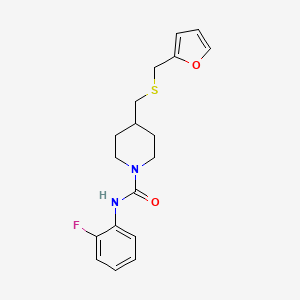

N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAANSLGNYYAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or cyclization reactions involving amines and aldehydes.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.

Attachment of the Furan-2-ylmethyl Group: This can be achieved through thioether formation reactions, where a furan-2-ylmethyl thiol reacts with a suitable electrophile.

Formation of the Carboxamide Group: The final step typically involves the reaction of the piperidine derivative with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

Sulfoxides and Sulfones: From oxidation of the thioether group

Amines: From reduction of the carboxamide group

Substituted Aromatics: From substitution reactions on the aromatic rings

Scientific Research Applications

N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide may have various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

Medicine: Potential pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide would depend on its specific biological targets. Generally, compounds in this class may interact with:

Enzymes: Inhibiting or activating enzymatic activity.

Receptors: Binding to receptors and modulating their activity.

Pathways: Affecting signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Core Structural Features

The compound shares a piperidine-carboxamide backbone with several analogs, but its substituents distinguish it:

Key Observations :

Physicochemical and Pharmacokinetic Properties

Inferred properties based on structural analogs:

Analysis :

- The target compound’s lower molecular weight compared to BIBN4096BS may improve bioavailability .

- The fluorophenyl group likely enhances metabolic resistance, similar to flufenoxuron’s fluorine-rich structure .

- The thioether group may increase susceptibility to oxidative metabolism relative to ethers but improve membrane permeability .

Biological Activity

N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine core substituted with a fluorophenyl group and a furan-thiomethyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research studies suggest that compounds with similar structures often exhibit activity against the following targets:

- Serotonin Receptors : Compounds related to piperidine derivatives have shown efficacy as serotonin receptor modulators, influencing mood and anxiety pathways.

- Enzyme Inhibition : The presence of the thiomethyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity (e.g., 0.65 μM for MCF-7) .

Antimicrobial Properties

Research has also indicated that similar piperidine derivatives possess antibacterial and antifungal properties. For example, MIC values ranging from 3.125 to 100 mg/mL have been reported against common pathogens, suggesting that modifications to the piperidine structure can enhance antimicrobial activity .

Study 1: Anticancer Efficacy

In a recent study focusing on compounds structurally related to this compound, researchers found that certain derivatives exhibited significant apoptosis-inducing capabilities in cancer cell lines. The mechanism was linked to increased expression of pro-apoptotic proteins such as p53 and caspase-3 .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications led to enhanced activity against resistant strains, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Data Summary

| Activity Type | IC50/MIC Values | Cell Lines/Pathogens |

|---|---|---|

| Anticancer | 0.65 μM | MCF-7 |

| Antimicrobial | 3.125 - 100 mg/mL | E. coli, C. albicans |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.